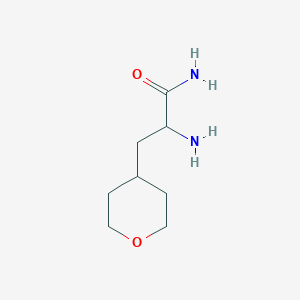

2-Amino-3-(oxan-4-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-amino-3-(oxan-4-yl)propanamide |

InChI |

InChI=1S/C8H16N2O2/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11) |

InChI Key |

CAMBYDKASFFTPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Oxan 4 Yl Propanamide and Its Stereoisomers

Strategies for the Construction of the Oxan-4-yl Side Chain

Once tetrahydropyran-4-one is obtained, it serves as a versatile intermediate. To elaborate the three-carbon propanamide skeleton, the ketone can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon ester unit. Subsequent reduction of the resulting double bond and modification of the ester would furnish a suitable electrophile, such as an oxan-4-ylmethyl halide or tosylate. This electrophile can then be used to alkylate a glycine (B1666218) enolate equivalent, thereby forming the core structure of the target amino acid.

Alternatively, modern cyclization methods offer direct access to substituted tetrahydropyrans. The Prins cyclization, involving the reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for constructing the tetrahydropyran (B127337) ring system, often with high stereoselectivity. organic-chemistry.org Tandem reactions, such as an aldol (B89426) reaction followed by a Knoevenagel condensation and intramolecular Michael addition, can produce highly substituted tetrahydropyran-4-ones in a single diastereomer. acs.org

| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Tandem Knoevenagel/Michael Addition | β-Ketoester, Aldehyde | BF3·OEt2 | Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. | acs.org |

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Phosphomolybdic acid, InCl3, O3ReOSiPh3 | Stereoselective formation of 4-hydroxytetrahydropyrans. | organic-chemistry.org |

| Asymmetric Pyran Annulation | Two different aldehydes, Silyl-stannane reagent | BITIP catalyst, TMSOTf | Asymmetric convergent synthesis of cis-2,6-disubstituted tetrahydropyrans. | nih.gov |

| Intramolecular Hydroalkoxylation | δ-Hydroxy olefin | Platinum(II) catalyst | Tolerates a wide range of functional groups. | organic-chemistry.org |

Stereoselective Synthesis of the Alpha-Amino Acid Moiety

Establishing the stereochemistry at the α-carbon is paramount in amino acid synthesis. For 2-amino-3-(oxan-4-yl)propanamide, this can be achieved through several asymmetric strategies. One common approach involves the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the approach of the oxan-4-yl-containing electrophile.

Modern catalytic methods provide more elegant solutions. The asymmetric synthesis of α-amino amides can be accomplished through organocatalysis. For instance, primary α-amino amides themselves can act as bifunctional organocatalysts in reactions like asymmetric aldol and Michael additions, creating C-C bonds with high stereocontrol. mdpi.com Chiral isothiourea catalysts have been shown to mediate enantioselective nih.govacs.org-sigmatropic rearrangements to produce functionalized α-amino amides with excellent enantioselectivity. acs.org Furthermore, tandem N-alkylation/asymmetric π-allylation of α-iminoesters represents a powerful method for the one-step construction of complex, enantioenriched α-amino acids from three separate components. acs.org

Protecting Group Chemistries in the Synthesis of this compound

The synthesis of a polyfunctional molecule like this compound necessitates a robust protecting group strategy to prevent unwanted side reactions. A protecting group masks a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. organic-chemistry.org The key is orthogonality, where multiple protecting groups can be removed selectively in any order without affecting the others. iris-biotech.de

For the target molecule, the α-amino group must be protected. Common choices include the tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. iris-biotech.de The primary amide of the propanamide moiety is generally stable but could be formed at a late stage from a protected carboxylic acid, such as a tert-butyl (tBu) ester, which is cleaved under acidic conditions concurrently with a Boc group. This orthogonal Fmoc/tBu strategy is a cornerstone of modern peptide synthesis. iris-biotech.de

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|---|

| α-Amino Group | tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis | organic-chemistry.orgwikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine (B6355638) in DMF) | Stable to acid, hydrogenolysis | iris-biotech.de | |

| Carboxyl Group (as Ester) | tert-Butyl ester | OtBu | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis | iris-biotech.de |

| Benzyl ester | OBn | Hydrogenolysis (H2, Pd/C) | Stable to acid and base | nih.gov |

Advanced Catalytic Approaches in this compound Synthesis

Recent advances in catalysis offer powerful tools for constructing unnatural amino acids with high efficiency and selectivity.

Photoredox Catalysis and Aminoalkyl Radical Intermediates

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-C bonds under mild conditions. nih.govrsc.org The general mechanism involves a photocatalyst that, upon excitation by light, engages in a single-electron transfer (SET) with a substrate to generate a radical intermediate. rsc.org

In the context of amino acid synthesis, an alkyl radical corresponding to the oxan-4-yl side chain can be generated from a suitable precursor, such as a carboxylic acid or an oxalate (B1200264) ester of an alcohol. rsc.org This radical then undergoes a Giese-type addition to a chiral radical acceptor, like an N-sulfinyl imine or a dehydroalanine (B155165) derivative, to construct the amino acid backbone with high stereocontrol. rsc.orgacs.org This method is noted for its mild, room-temperature conditions and high functional group tolerance. organic-chemistry.org

Rh(III)-Catalyzed Diastereoselective Reactions for Unnatural Amino Acid Construction

Rhodium(III) catalysis has enabled the development of modular and diastereoselective methods for synthesizing unnatural amino acids. columbia.edu A notable example is the three-component carboamidation reaction. nih.gov The proposed catalytic cycle begins with the transmetalation of an arylboronic acid with the Rh(III) catalyst. An alkene substrate, such as an acrylamide (B121943) derivative, then undergoes migratory insertion into the Rh-aryl bond. The resulting intermediate is trapped by an electrophilic nitrogen source, like a dioxazolone, to forge the C-N bond and regenerate the active catalyst. nih.govresearchgate.net This approach allows for the convergent assembly of complex amino acid structures. nih.gov While often demonstrated with arylboronic acids, the principles of transition metal-catalyzed multi-component reactions represent a frontier in amino acid synthesis. acs.org

Application of Nanocatalysts in Related Amino Acid Synthesis

Nanocatalysts, materials with dimensions in the 1-100 nm range, offer significant advantages over traditional homogeneous and heterogeneous catalysts. purkh.com Their exceptionally high surface-area-to-volume ratio provides a greater number of active sites, leading to enhanced reaction rates and efficiency. jetir.orgresearchgate.net Furthermore, their properties can be finely tuned by controlling their size and shape. jetir.org

In organic synthesis, nanocatalysts are used for a wide array of transformations relevant to amino acid construction, including hydrogenations, C-C coupling reactions, and the synthesis of heterocyclic precursors. researchgate.net For example, metal nanoparticles can facilitate reductions and C-H functionalizations with greater activity and selectivity. researchgate.net The use of nanocatalysts promotes green chemistry by enabling reactions under milder conditions, reducing waste, and often allowing for easy catalyst recovery and reuse.

| Catalysis Type | Key Principle | Advantages | Typical Application in AA Synthesis | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Visible-light induced single-electron transfer (SET) to generate radical intermediates. | Mild conditions (room temp.), high functional group tolerance, access to unique bond disconnections. | Radical addition of side chains to imine or dehydroalanine acceptors. | rsc.orgorganic-chemistry.org |

| Rh(III)-Catalysis | Multi-component reactions involving migratory insertion and amination steps. | High modularity, diastereoselective, rapid construction of complex backbones. | Three-component carboamidation to install side chain and amino group simultaneously. | nih.govacs.org |

| Nanocatalysis | Use of nanoscale materials with high surface area and unique electronic properties. | High efficiency, high selectivity, reusability, promotes green chemistry. | Hydrogenation, C-C coupling, and other fundamental transformations with enhanced performance. | purkh.com |

Convergent and Fragment-Based Synthetic Routes

A convergent synthesis of this compound logically involves the preparation of two key fragments: an appropriately functionalized oxane moiety and a protected glycine or alanine (B10760859) equivalent. These fragments are then coupled, followed by necessary deprotection and functional group manipulations to yield the target amide. This strategy is particularly advantageous for the synthesis of stereoisomers, as the chirality can be controlled in the synthesis of the individual fragments.

Fragment 1: The Oxane-Containing Building Block

The first key fragment is a derivative of oxane (tetrahydropyran) functionalized at the 4-position to allow for coupling with the amino acid backbone. A common precursor is tetrahydropyran-4-carbaldehyde. This aldehyde can be generated through the oxidation of the commercially available 4-(hydroxymethyl)tetrahydropyran.

Alternatively, a Wittig-type reaction with a suitable phosphonium (B103445) ylide on tetrahydropyran-4-one can generate an exocyclic double bond, which can then be hydroborated and oxidized to the aldehyde or converted to other useful functional groups for coupling.

Fragment 2: The Amino Acid Building Block

The second fragment is typically a nucleophilic glycine or alanine equivalent. For a convergent synthesis, a protected glycine enolate or a related nucleophile is a common choice. The use of a chiral auxiliary on the glycine fragment can allow for stereoselective alkylation. For instance, a pseudoephedrine glycinamide (B1583983) enolate can be alkylated with a suitable electrophile.

Coupling of Fragments

The coupling of the oxane-based electrophile (e.g., a 4-(halomethyl)oxane) with a nucleophilic glycine equivalent represents the key step in a convergent approach. For instance, the alkylation of a glycine enolate with a pre-synthesized oxane-containing electrophile would construct the carbon skeleton of the target molecule.

A plausible convergent synthetic sequence is outlined below:

Preparation of the Oxane Electrophile: Tetrahydropyran-4-methanol can be converted to a more reactive electrophile, such as 4-(bromomethyl)tetrahydropyran (B1272162), via treatment with a brominating agent like phosphorus tribromide.

Formation of a Glycine Enolate: A protected glycine derivative, such as N-Boc glycine ethyl ester, can be treated with a strong base like lithium diisopropylamide (LDA) at low temperature to form the corresponding enolate.

Alkylation: The glycine enolate is then reacted with the 4-(bromomethyl)tetrahydropyran to form the carbon-carbon bond, yielding the protected 2-amino-3-(oxan-4-yl)propanoic acid ester.

Amidation and Deprotection: The ester can then be converted to the primary amide, and the N-protecting group can be removed to yield the final product, this compound.

Stereoselective Synthesis

For the synthesis of specific stereoisomers, chiral starting materials or chiral catalysts can be employed.

Chiral Oxane Fragment: A stereochemically defined oxane precursor could be synthesized, for example, through asymmetric catalysis.

Chiral Glycine Equivalent: The use of a chiral auxiliary, such as in a Schöllkopf bis-lactim ether or an Evans oxazolidinone, allows for diastereoselective alkylation of the glycine unit. Subsequent cleavage of the auxiliary provides the enantiomerically enriched amino acid derivative.

The following table summarizes potential building blocks for a convergent synthesis:

| Fragment Type | Example Building Block | Role in Synthesis |

| Oxane Electrophile | 4-(Bromomethyl)tetrahydropyran | Provides the oxane side chain |

| Oxane Electrophile | Tetrahydropyran-4-carbaldehyde | Can be used in reductive amination or olefination reactions |

| Nucleophilic Glycine Equivalent | N-Boc-glycine ethyl ester enolate | Provides the amino acid backbone |

| Chiral Nucleophilic Glycine Equivalent | (R)- or (S)-Schöllkopf bis-lactim ether | Allows for asymmetric synthesis of stereoisomers |

Illustrative Reaction Data for Analogous Systems

While a specific, detailed synthesis for this compound via a convergent route is not extensively documented in publicly available literature, data from the synthesis of analogous heterocyclic amino acids can provide insight into the potential reaction conditions and yields. The following table presents representative data for key transformations that would be part of a convergent synthesis.

| Reaction Step | Reactants | Reagents and Conditions | Product | Reported Yield (for analogous systems) |

| Alkylation of Glycine Enolate | N-(Diphenylmethylene)glycine tert-butyl ester, Electrophile | LDA, THF, -78 °C | Alkylated glycine derivative | 60-90% |

| Asymmetric Alkylation | Chiral Ni(II) complex of glycine Schiff base, Electrophile | DBU, CH3CN | Enantiomerically enriched glycine derivative | 70-95% (with high diastereoselectivity) |

| Amide Formation | Ester | NH3, Methanol (B129727) | Primary Amide | 80-95% |

| Boc Deprotection | N-Boc protected amine | Trifluoroacetic acid, Dichloromethane | Primary Amine | >95% |

This fragment-based, convergent approach provides a powerful and flexible strategy for the synthesis of this compound and its stereoisomers, enabling the exploration of their potential applications in various fields of chemical and biological research.

Integration of 2 Amino 3 Oxan 4 Yl Propanamide into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. altabioscience.com The incorporation of 2-Amino-3-(oxan-4-yl)propanamide via SPPS would necessitate its preparation as a suitably protected building block, most commonly as an N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected derivative. The Fmoc group is advantageous due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of peptide modifications. altabioscience.comresearchgate.net

The general cycle for incorporating Fmoc-2-Amino-3-(oxan-4-yl)propanamide into a growing peptide chain on a solid support would follow standard SPPS protocols:

Resin Preparation: The synthesis begins with a solid support, such as a Rink amide resin for a C-terminal amide, which is swelled in a suitable solvent like dimethylformamide (DMF). kennesaw.edu

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of piperidine (B6355638) in DMF. rsc.org

Coupling: The incoming Fmoc-2-Amino-3-(oxan-4-yl)propanamide is activated and coupled to the newly liberated N-terminal amine of the peptide chain. Given the bulky nature of the oxane side chain, which could cause steric hindrance, the choice of coupling reagent is critical. A combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an additive like ethyl cyano(hydroxyimino)acetate (Oxyma) is often effective in minimizing racemization and improving coupling efficiency for sterically demanding amino acids. nih.gov

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the sequence. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). altabioscience.com

Table 1: Illustrative SPPS Coupling Protocol for Fmoc-2-Amino-3-(oxan-4-yl)propanamide

| Step | Reagent/Solvent | Typical Conditions | Purpose |

|---|---|---|---|

| 1. Swelling | Dimethylformamide (DMF) | 30 min, Room Temp. | Prepare resin for synthesis |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min, Room Temp. | Expose N-terminal amine |

| 3. Washing | DMF | 5 x 1 min | Remove piperidine |

| 4. Coupling | Fmoc-AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF | 1-2 h, Room Temp. | Form peptide bond |

| 5. Washing | DMF, Dichloromethane (DCM) | Alternating washes | Remove excess reagents |

Solution-Phase Coupling Techniques

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments. americanpeptidesociety.org In this approach, the peptide is synthesized in a homogenous solution, with purification of the intermediate peptide at each step.

To incorporate this compound, it would first be protected at the N-terminus, typically with a Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group. ekb.eg The coupling of this protected amino acid to a peptide fragment with a free N-terminus would be mediated by a coupling reagent.

Common classes of coupling reagents for solution-phase synthesis include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or DIC activate the carboxyl group to form an O-acylisourea intermediate. americanpeptidesociety.org To suppress side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. americanpeptidesociety.org

Phosphonium (B103445) Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and can be particularly useful for coupling sterically hindered amino acids.

Uronium/Guanidinium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used for their high reactivity and ability to minimize racemization.

After each coupling step, the resulting protected peptide must be isolated and purified, often by extraction or crystallization, before the N-terminal protecting group is removed for the next coupling cycle. nih.gov

Chemo- and Regioselective Ligation Strategies for Unnatural Amino Acid Installation

Chemical ligation techniques are powerful methods for assembling larger proteins from smaller, unprotected peptide fragments. These strategies rely on the chemoselective reaction between two mutually reactive functional groups to form a native peptide bond. The incorporation of an unnatural amino acid like this compound can be achieved by synthesizing a peptide fragment containing this residue and then ligating it to other fragments.

A prevalent strategy is Native Chemical Ligation (NCL) . This involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. While standard NCL requires a cysteine at the ligation site, various extensions and modifications of this chemistry allow for ligation at other amino acid residues. To install this compound, one could envision synthesizing a peptide fragment with this residue located internally, flanked by a C-terminal thioester or an N-terminal cysteine (or a cysteine surrogate).

The use of non-canonical amino acids in chemical biology research often involves bioorthogonal chemistry, where chemical reactions can occur in a biological environment without interfering with native biochemical processes. helsinki.fi If this compound were further functionalized with a bioorthogonal handle (e.g., an azide (B81097) or alkyne), it could be used for site-specific modification of peptides and proteins.

Conformational Restriction and Design Principles through Oxane Ring Integration

The introduction of cyclic structures into a peptide's side chain is a well-established strategy to impose conformational constraints. nih.gov The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity to biological targets. By restricting the accessible conformations of a peptide, it is possible to pre-organize it into a bioactive conformation, which can enhance its affinity and stability. nih.gov

The saturated, non-aromatic oxane ring of this compound is expected to exert significant conformational effects on a peptide backbone. Key design principles include:

Steric Influence: The bulky oxane ring will restrict the rotational freedom (phi, psi, and chi angles) of the peptide backbone in its vicinity. This can help to stabilize specific secondary structures, such as β-turns or helical motifs, depending on its position within the peptide sequence. nih.gov

Hydrophilic/Hydrophobic Balance: The oxane ring, containing an ether oxygen, introduces a polar element within a largely aliphatic, hydrophobic structure. This can influence the peptide's solubility and its interactions with both aqueous environments and the hydrophobic cores of protein targets.

Lack of Aromatic Interactions: Unlike aromatic amino acids, the oxane ring cannot participate in π-π stacking or cation-π interactions, which are important drivers of molecular recognition in many biological systems. Its interactions will be primarily governed by van der Waals forces and potential hydrogen bonding via the ether oxygen.

Computational modeling and biophysical techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy would be essential to elucidate the precise conformational preferences induced by the incorporation of this amino acid into different peptide sequences.

Table 2: Potential Conformational Effects of Oxane Ring Integration

| Property | Expected Influence | Rationale |

|---|---|---|

| Backbone Flexibility | Reduced | The bulky cyclic side chain sterically hinders free rotation of backbone dihedral angles. |

| Secondary Structure | Can induce or stabilize turns/helices | Restriction of conformational space can favor specific secondary structure elements. nih.gov |

| Solubility | May increase aqueous solubility | The ether oxygen can act as a hydrogen bond acceptor, slightly increasing polarity. |

| Binding Interactions | Primarily van der Waals and H-bonding | Absence of aromaticity limits interaction types compared to residues like Phe or Tyr. |

Construction of Structurally Modified Peptide Analogues for Chemical Biology Research

The synthesis of peptide analogues containing this compound opens up avenues for various chemical biology applications. The incorporation of such unnatural amino acids is a key strategy for developing research tools and potential therapeutics. helsinki.finih.gov

Structurally modified peptide analogues can be designed to:

Probe Protein-Peptide Interactions: By systematically replacing native amino acids with this compound (a technique known as an "oxane scan"), researchers can map the steric and electronic requirements of a peptide-binding pocket on a target protein.

Enhance Proteolytic Stability: The bulky, non-natural side chain can sterically shield adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's half-life in biological systems.

The construction of these analogues relies on the synthetic methods described previously (SPPS and solution-phase synthesis). The ability to create libraries of peptides where the position and stereochemistry of the this compound residue are varied is crucial for structure-activity relationship (SAR) studies. These studies are fundamental to optimizing peptides for specific biological functions, whether as inhibitors, agonists, or molecular probes. nih.gov

Derivatization Reactions and Functionalization of 2 Amino 3 Oxan 4 Yl Propanamide

Chemical Modification at the Alpha-Amino Group

The primary amino group is a key nucleophilic center, making it amenable to a variety of common transformations such as acylation and alkylation.

N-Acylation: The alpha-amino group can be readily acylated using various reagents like acid chlorides, anhydrides, or other activated carboxylic acid derivatives. jove.comjove.com This reaction is fundamental in peptide synthesis and for installing protective groups. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding N-acetyl derivative. aklectures.com Such reactions typically proceed by nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. jove.com To prevent polyacylation, which can be an issue due to the nucleophilicity of the resulting amide, controlled reaction conditions are necessary. jove.com

N-Alkylation: While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination provides a more controlled method for introducing alkyl groups. This involves reacting the amino group with an aldehyde or ketone in the presence of a reducing agent.

Table 1: Representative Reactions at the Alpha-Amino Group

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetic Anhydride | N-Acetyl-2-amino-3-(oxan-4-yl)propanamide |

| N-Sulfonylation | Dansyl Chloride | N-Dansyl derivative |

| N-Alkylation (Reductive Amination) | Acetone, NaBH₃CN | N-Isopropyl derivative |

Derivatization of the Amide and Carboxylic Acid Functions

The primary amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgaklectures.comlibretexts.orgfiveable.me This hydrolysis is a crucial step to enable further derivatization at the carboxyl group. libretexts.org

Amide Hydrolysis:

Acidic Hydrolysis: Heating the compound with an aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. The reaction is driven to completion by the protonation of the resulting amine. libretexts.orglibretexts.org

Basic Hydrolysis: Heating with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl. The reaction is irreversible because the resulting carboxylic acid is deprotonated to a non-electrophilic carboxylate salt. libretexts.orgaklectures.com

Once hydrolyzed to 2-amino-3-(oxan-4-yl)propanoic acid, the resulting carboxylic acid can undergo several transformations:

Fischer Esterification: The carboxylic acid can be converted to an ester by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. acs.orgpearson.com For example, reaction with methanol (B129727) and trimethylchlorosilane provides a convenient method for producing the methyl ester hydrochloride in high yield. nih.gov

Amide Coupling: The carboxylic acid can be coupled with other amines to form new, secondary or tertiary amides. This typically requires the use of coupling reagents, such as carbodiimides, to activate the carboxylic acid.

Table 2: Derivatization via the Carboxylic Acid

| Initial Reaction | Reagent for Hydrolysis | Intermediate | Subsequent Reaction | Reagent for Derivatization | Final Product Example |

| Amide Hydrolysis | Aq. HCl, heat | 2-Amino-3-(oxan-4-yl)propanoic acid | Esterification | Methanol, H₂SO₄ | Methyl 2-amino-3-(oxan-4-yl)propanoate |

| Amide Hydrolysis | Aq. NaOH, heat | Sodium 2-amino-3-(oxan-4-yl)propanoate | Amide Coupling | Ethylamine, EDAC | N-Ethyl-2-amino-3-(oxan-4-yl)propanamide |

Selective Functionalization of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated heterocycle and generally less reactive than the other functional groups in the molecule. Its functionalization typically requires more forcing conditions and often involves C-H activation. benthamdirect.com

Modern synthetic methods, including transition metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of saturated heterocycles. benthamdirect.comtuwien.atnih.gov These reactions can introduce new carbon-carbon or carbon-heteroatom bonds. For instance, palladium or rhodium catalysts can mediate the coupling of the oxane ring with various partners. nih.govorganic-chemistry.org However, achieving selectivity for a specific position on the oxane ring (C2, C3, or C4 relative to the ether oxygen) can be challenging and may depend on directing group effects or the intrinsic electronic properties of the C-H bonds. The development of stereoselective methods is also a key area of research, with some strategies enabling the synthesis of specific isomers, such as 2,6-trans-tetrahydropyrans. acs.org

Strategies for Regioselective and Chemoselective Derivatization

Achieving selective modification of one functional group in the presence of others is a central challenge in the synthesis of complex molecules. For 2-Amino-3-(oxan-4-yl)propanamide, this involves carefully choosing reagents and reaction conditions.

Chemoselectivity:

Amino Group vs. Amide Group: The alpha-amino group is significantly more nucleophilic than the primary amide. Therefore, reactions with electrophiles like acylating or alkylating agents will preferentially occur at the amino group under neutral or slightly basic conditions.

Protecting Groups: To react the amide or oxane moieties selectively, the highly reactive amino group is often temporarily protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed using Di-tert-butyl dicarbonate (B1257347) and subsequently removed under acidic conditions.

Regioselectivity:

Oxane Ring: Regioselective functionalization of the oxane ring is complex. Radical-based reactions may show some preference for the C-H bonds adjacent to the ether oxygen (alpha position). nih.gov However, achieving high regioselectivity often requires advanced catalytic systems where a directing group on the molecule can guide a metal catalyst to a specific C-H bond. rsc.orgnih.gov The substituent on the ring can also influence the site of reaction.

Methodologies for Analytical Derivatization and Spectroscopic Characterization

Analytical Derivatization: For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the polar nature of amino acids and their derivatives necessitates derivatization to increase their volatility and thermal stability. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens on the amino and amide groups are replaced with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective and produce derivatives that are relatively stable to moisture. sigmaaldrich.com

Acylation and Esterification: A two-step process is often employed. First, the carboxylic acid (if the amide is hydrolyzed) is esterified, followed by acylation of the amino group. rsc.orgrsc.org This dual derivatization masks all polar functional groups, leading to excellent chromatographic properties.

Table 3: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Method | Reagent | Functional Group Targeted | Resulting Derivative |

| Silylation | MTBSTFA | -NH₂, -CONH₂ | TBDMS derivative |

| Esterification | Methanol / HCl | -COOH (after hydrolysis) | Methyl ester |

| Acylation | Pentafluoropropionic anhydride (PFPA) | -NH₂ | PFP-amide |

Spectroscopic Characterization: The structure of this compound and its derivatives can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching from the primary amine and amide (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-O-C stretching of the oxane ether (around 1100 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the protons on the oxane ring, the alpha-proton adjacent to the amino group, and the methylene (B1212753) bridge protons. The NH₂ protons of the amine and amide would appear as broad signals.

¹³C NMR would show distinct signals for the carbonyl carbon of the amide (around 170-180 ppm), the alpha-carbon, and the carbons of the oxane ring.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak. Fragmentation patterns are diagnostic; for example, loss of the amide group or fragmentation of the oxane ring would produce characteristic ions that help in structure elucidation. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Oxan 4 Yl Propanamide

Molecular Modeling and Conformational Landscape Analysis

The conformational flexibility of 2-Amino-3-(oxan-4-yl)propanamide is primarily determined by the rotatable bonds in its amino acid side chain and the puckering of the oxane ring. Molecular modeling techniques are essential to explore the vast conformational space and identify low-energy structures that are likely to be populated under physiological conditions.

Conformational Search and Energy Minimization: A systematic or stochastic conformational search is the initial step. Methods like molecular mechanics (MM) force fields (e.g., AMBER, CHARMM, OPLS) are employed to rapidly calculate the potential energy of thousands of distinct conformations. youtube.com These force fields parameterize atoms based on their chemical environment, allowing for efficient computation of energies associated with bond stretching, angle bending, and torsional rotations. youtube.com For this compound, key dihedral angles to be sampled would include those around the Cα-Cβ and Cβ-Cγ bonds of the propanamide moiety, as well as the ring-puckering coordinates of the oxane ring. The oxane ring typically adopts a chair conformation, but boat or twist-boat forms, though higher in energy, could be relevant in specific interaction contexts. chempedia.info

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior and conformational preferences in a solvent environment, molecular dynamics (MD) simulations are invaluable. nih.govnih.gov By simulating the atomic motions of the molecule over time, typically on the nanosecond to microsecond timescale, MD can reveal the equilibrium distribution of conformers. nih.gov For this compound, MD simulations in explicit water would show how hydrogen bonding between the amide and amino groups, as well as the oxane ether oxygen, and surrounding water molecules influences its conformational landscape. rsc.org Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD) or metadynamics, can be used to overcome energy barriers and more exhaustively sample the conformational space. nih.govrsc.org

A representative table of key dihedral angles defining the conformation of this compound is provided below. The values would be statistically analyzed from MD simulation trajectories to determine the most probable conformational states.

| Dihedral Angle | Atoms Involved | Expected Preferred Angles (degrees) |

| φ (phi) | C-N-Cα-C | -150 to -50 (for β-strand like), -80 to -40 (for α-helix like) |

| ψ (psi) | N-Cα-C-N | +100 to +170 (for β-strand like), -60 to -30 (for α-helix like) |

| χ1 (chi1) | N-Cα-Cβ-Cγ | ~ -60, 180, +60 |

| χ2 (chi2) | Cα-Cβ-Cγ-C(oxane) | Dependent on ring pucker and χ1 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

To gain deeper insight into the electronic properties, reactivity, and intramolecular interactions, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for molecules of this size. nih.govresearchgate.netnih.gov

Geometry Optimization and Electronic Properties: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), are used to perform high-accuracy geometry optimizations of the low-energy conformers identified by molecular mechanics. nih.govresearchgate.net These calculations provide precise bond lengths, bond angles, and electronic energy. From the optimized geometry, various electronic properties can be derived. The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) map, which highlights regions of positive and negative potential, indicating sites prone to electrophilic or nucleophilic attack. The ether oxygen of the oxane ring and the carbonyl oxygen of the amide would be expected to be regions of high negative potential.

Frontier Molecular Orbitals and Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. Conceptual DFT provides reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which can quantitatively predict the most reactive sites within the molecule. For instance, these calculations could predict the relative nucleophilicity of the amino group versus the oxane oxygen. nih.gov

A summary of typical data obtained from quantum chemical calculations is presented in the table below.

| Property | Description | Typical Method |

| Total Energy | The electronic energy of the molecule in a specific conformation. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | DFT |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT |

| Mulliken Atomic Charges | Partial charges assigned to each atom in the molecule. | DFT |

Simulation of Molecular Interactions and Recognition Phenomena

Understanding how this compound interacts with biological macromolecules, such as proteins or enzymes, is a key application of computational chemistry in drug discovery. springernature.comnumberanalytics.com

Molecular Docking: Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. numberanalytics.com If this compound were to be investigated as a potential ligand for a protein, docking simulations would be used to place it into the protein's binding site. The scoring functions used in docking programs estimate the binding affinity by considering factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. The oxane ring, being relatively polar due to the ether oxygen, could participate in hydrogen bonding with donor groups in a protein active site. acs.org

MD Simulations of Ligand-Protein Complexes: Following docking, MD simulations of the resulting complex are performed to assess its stability and to refine the binding mode. nih.govnih.gov These simulations can reveal how the protein and ligand adapt to each other's presence, a phenomenon known as "induced fit." Analysis of the simulation trajectory can quantify the hydrogen bonds, hydrophobic contacts, and water-mediated interactions that stabilize the complex. Free energy calculation methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity. numberanalytics.com

Prediction of Spectroscopic Signatures and Reaction Pathway Analysis

Computational methods can predict spectroscopic data, which is crucial for the experimental identification and characterization of the compound.

NMR and IR Spectra Prediction: DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net By calculating these properties for various low-energy conformers and averaging them based on their predicted Boltzmann populations, a theoretical spectrum can be generated. This theoretical spectrum can be compared with experimental data to confirm the structure and to assign specific peaks to atoms or vibrational modes. Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR spectra. mdpi.comresearchgate.netresearchgate.net

Reaction Pathway Analysis: Theoretical chemistry can also be used to explore potential chemical reactions involving this compound. For example, the mechanism of its synthesis or potential metabolic degradation pathways can be investigated. mdpi.com This involves locating the transition state structures for each step of a proposed reaction mechanism. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of the reaction can be predicted. researchgate.netacs.org

In Silico Design Principles for Oxane-Containing Unnatural Amino Acid Analogues

The insights gained from computational studies of this compound can guide the design of new analogues with improved properties. Unnatural amino acids are valuable tools in peptide engineering and drug discovery, often used to introduce conformational constraints or new functionalities. researchgate.netnih.govnih.govlifechemicals.com

The oxane ring in this compound serves as a moderately polar, conformationally restricted scaffold. chempedia.infolifechemicals.com In silico design could explore:

Stereochemistry: The effect of changing the stereocenters at Cα and at the point of attachment to the oxane ring on the conformational preferences and biological activity.

Ring Substitution: Introducing substituents onto the oxane ring to modulate properties like solubility, lipophilicity, and binding interactions. For example, adding hydroxyl groups could enhance hydrogen bonding capabilities.

Ring Size and Heteroatom: Replacing the oxane (a six-membered ring) with other cyclic ethers like tetrahydrofuran (B95107) (a five-membered ring) or azetidine (B1206935) (a four-membered nitrogen-containing ring) to fine-tune the geometry and chemical properties of the side chain. acs.org

Computational methods, particularly quantitative structure-activity relationship (QSAR) models, can be developed to correlate the computed molecular properties of a series of analogues with their experimentally measured activities. biorxiv.org This allows for the predictive design of new molecules with enhanced potency or other desirable characteristics before undertaking their chemical synthesis. nih.gov

Advanced Research Applications and Future Directions in Chemical Biology of 2 Amino 3 Oxan 4 Yl Propanamide

Role as Stereochemical Probes in Mechanistic Organic and Biological Chemistry Investigations

The defined stereochemistry of 2-Amino-3-(oxan-4-yl)propanamide makes it a valuable tool for investigating the steric and electronic requirements of enzyme active sites and other biological recognition events. The incorporation of amino acids with specific stereoisomers can significantly impact the biological activity and pharmacokinetic properties of peptides. For instance, the substitution of L-amino acids with D-amino acids has been shown to enhance resistance to proteolysis. nih.gov

The rigid, yet conformationally defined, oxane ring can serve as a stereochemical reporter. By synthesizing and incorporating different stereoisomers of this compound into a peptide or protein, researchers can probe the spatial constraints of a binding pocket. The orientation of the oxane ring and its oxygen atom can influence hydrogen bonding and other non-covalent interactions, providing detailed insights into the molecular basis of recognition and catalysis. This approach is analogous to the use of other conformationally restricted amino acids to map the topology of receptor binding sites.

| Feature | Implication as a Stereochemical Probe |

| Fixed Ring Conformation | Provides a rigid scaffold to probe specific spatial regions of a binding pocket. |

| Chiral Centers | Allows for the synthesis of distinct stereoisomers to investigate stereoselectivity in biological systems. |

| Heteroatom Presence | The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, probing specific interactions. |

Development of this compound as a Scaffold for Chemical Tools

The unique structure of this compound makes it an attractive scaffold for the development of novel chemical tools. Unnatural amino acids are increasingly used as building blocks for drug discovery and for creating antibody-drug conjugates. rsc.org The oxane moiety can be further functionalized to attach fluorescent probes, cross-linking agents, or other reporter groups. This allows for the creation of bespoke molecules to study protein-protein interactions, enzyme mechanisms, and cellular trafficking.

The development of cyclic peptides containing unnatural amino acids is a promising strategy for creating molecules with improved cell permeability and oral bioavailability. nih.gov The oxane ring of this compound could contribute to favorable physicochemical properties, such as reduced desolvation penalties and the ability to form intramolecular hydrogen bonds, which are important for passive membrane permeability.

Engineering Novel Molecular Architectures through Oxane-Amino Acid Incorporation

The incorporation of this compound into peptides and proteins can lead to the engineering of novel molecular architectures with enhanced stability and function. The inclusion of non-canonical amino acids can induce specific secondary structures and improve the metabolic stability of peptides. mdpi.com The oxane ring can influence the local backbone conformation, potentially stabilizing beta-turns or other secondary structures that are important for biological activity.

Furthermore, the site-specific incorporation of this amino acid into proteins using techniques like nonsense suppression mutagenesis can create proteins with novel properties. nih.gov For example, the oxane moiety could be used to introduce a metal-binding site or to modulate the pKa of nearby residues, thereby altering the catalytic activity of an enzyme. The ability to create such tailored proteins opens up possibilities for designing novel biocatalysts and therapeutic proteins.

| Architectural Impact | Potential Application |

| Induction of Secondary Structures | Design of peptidomimetics with defined conformations. mdpi.com |

| Enhanced Proteolytic Stability | Development of peptide-based drugs with longer half-lives. nih.gov |

| Site-Specific Protein Modification | Creation of novel enzymes and therapeutic proteins with unique functionalities. rsc.orgnih.gov |

Future Perspectives in Synthetic Methodologies for Oxane-Containing Amino Acids

While general methods for the synthesis of unnatural α-amino acids are well-established, the development of efficient and stereoselective routes to oxane-containing amino acids like this compound remains an active area of research. rsc.orgnih.gov Future synthetic efforts will likely focus on asymmetric methods to control the stereochemistry of both the α-carbon and the oxane ring.

The development of biocatalytic approaches, using engineered enzymes, could provide a more sustainable and efficient means of producing these complex amino acids. rsc.org Additionally, advances in photoredox catalysis may offer new strategies for the late-stage functionalization of the oxane ring, allowing for the rapid generation of a diverse library of derivatives for screening in various biological assays. rsc.org

Emerging Opportunities in Structure-Based Design of Unnatural Amino Acid Scaffolds

The convergence of computational protein design and the expanding toolkit of unnatural amino acids is creating exciting new opportunities for creating novel proteins and peptides with tailored functions. nih.gov Structure-based design algorithms can be used to identify optimal positions for incorporating this compound to achieve a desired outcome, such as enhancing binding affinity or stabilizing a particular protein conformation.

Computational methods can predict the conformational preferences of the oxane-containing side chain and its interactions with the surrounding protein environment. nih.gov This in silico analysis can guide the experimental design process, reducing the need for extensive trial-and-error screening. As our understanding of the interplay between unnatural amino acid structure and protein function grows, so too will our ability to design sophisticated molecular machines for a wide range of applications in medicine and biotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.